molecular formula C9H10N2O2S B2649366 Ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate CAS No. 1017273-57-2

Ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate

Cat. No.: B2649366
CAS No.: 1017273-57-2
M. Wt: 210.25
InChI Key: XIKBVOMOQZSPRM-UHFFFAOYSA-N
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Description

Ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate is a bicyclic heterocyclic compound featuring fused imidazole and thiazole rings. Its molecular formula is C₉H₁₀N₂O₂S, with a molecular weight of 210.26 g/mol . The ethyl ester group at position 5 enhances solubility and reactivity, enabling further functionalization (e.g., hydrolysis to carboxylic acids or coupling with amines) . Its synthesis often involves cyclization reactions, such as the coupling of substituted nitriles with ethyl 2-bromoacetoacetate or radical bromination strategies .

Properties

IUPAC Name

ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-3-13-8(12)7-4-10-9-11(7)5-6(2)14-9/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKBVOMOQZSPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products:

Scientific Research Applications

Ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For instance, it may act as an inhibitor of certain kinases, leading to the modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate belongs to a broader class of imidazo-thiazole derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis Biological Activity/Notes
This compound - 2-methyl
- 5-ethyl ester
C₉H₁₀N₂O₂S 210.26 Intermediate for amide coupling , bromination to generate building blocks Used in CAR agonist studies (e.g., compound 25 in )
Ethyl 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-5-carboxylate - 6-(4-chlorophenyl)
- 5-ethyl ester
C₁₄H₁₂ClN₂O₂S 316.78 Synthesized via cyclization of 2-aminothiazole with ethyl 3-(4-chlorophenyl)-3-oxopropanoate Tested as a constitutive androstane receptor (CAR) agonist
Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate - 3-methyl
- 6-CF₃
- 5-ethyl ester
C₁₀H₉F₃N₂O₂S 278.25 Prepared via substituent introduction at position 6 Enhanced lipophilicity due to CF₃ group; potential for CNS-targeted drugs
6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid - 2-methyl
- 6-ethyl
- 5-carboxylic acid
C₉H₁₀N₂O₂S 210.26 Hydrolysis of the ethyl ester Improved water solubility; used in prodrug design
Ethyl benzo-[d]-imidazo-[2,1-b]-thiazole-3-carboxylate - Benzene-fused ring
- 3-ethyl ester
C₁₂H₁₁N₂O₂S 261.29 Cyclization with ethyl 2-chloro-3-oxobutanoate Explored as SIRT2 inhibitors

Key Insights from Research Findings

Substituent Effects on Bioactivity :

  • The 6-(4-chlorophenyl) derivative () exhibits CAR agonist activity, attributed to the electron-withdrawing Cl group enhancing receptor binding .
  • Trifluoromethyl (CF₃) at position 6 () increases metabolic stability and lipophilicity, making it suitable for blood-brain barrier penetration .

Synthetic Flexibility :

  • Bromination at the 6-methyl position () generates a versatile intermediate for click chemistry or peptide coupling, enabling rapid diversification .
  • Ethyl ester hydrolysis () provides access to carboxylic acids, critical for prodrug development or metal coordination in catalysis .

Biological Performance :

  • Benzo-fused analogs () demonstrate SIRT2 inhibition (IC₅₀ values in µM range), linked to their planar aromatic systems enhancing enzyme binding .
  • The parent compound’s methyl and ethyl groups balance steric hindrance and solubility, making it a preferred scaffold for kinase inhibitor libraries .

Biological Activity

Ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate is a heterocyclic compound with significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9_9H10_{10}N2_2O2_2S
  • Molecular Weight : 210.25 g/mol
  • CAS Number : 1017273-57-2
  • Appearance : Off-white to light yellow solid

The compound features a fused imidazole and thiazole ring system with an ethyl ester functional group. The presence of methyl groups on the imidazole ring enhances its reactivity and biological activity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits potent antimicrobial activity. Studies indicate that it can inhibit the growth of various bacterial strains, particularly Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.125 μg/mL
Escherichia coli6.25 μg/mL
Mycobacterium tuberculosis3.125 μg/mL

The compound's mechanism may involve the inhibition of key enzymes essential for bacterial growth and survival, disrupting cellular processes critical for their proliferation .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce cytotoxic effects in various cancer cell lines, including:

  • Human glioblastoma (U251)
  • Human melanoma (WM793)

The compound demonstrated an IC50_{50} value of less than 10 µM against these cell lines, indicating strong potential as an anticancer agent . The structure-activity relationship (SAR) analysis suggests that the thiazole ring and specific substitutions on the imidazole ring are crucial for its cytotoxic activity .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key metabolic enzymes in both microbes and cancer cells.
  • Disruption of Cellular Processes : It can interfere with essential cellular functions such as DNA replication and repair.
  • Induction of Apoptosis : In cancer cells, it may trigger programmed cell death pathways.

Study on Antimicrobial Activity

A study conducted by researchers evaluated a series of imidazo[2,1-b][1,3]thiazole derivatives for their antimicrobial properties. This compound was among the most potent compounds tested against Mycobacterium tuberculosis with a MIC of 3.125 μg/mL .

Study on Anticancer Activity

In another investigation focusing on anticancer effects, this compound was tested against multiple cancer cell lines. It exhibited significant cytotoxicity with IC50_{50} values lower than those of established chemotherapeutic agents like doxorubicin .

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